1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone
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Overview
Description
1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone is a chemical compound known for its unique structure and properties It features a pyrrole ring substituted with a trichloroacetyl group and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone typically involves the reaction of a pyrrole derivative with trichloroacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trichloroacetyl group or reduce other functional groups within the molecule.
Substitution: The trichloroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the trichloroacetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in materials science
Mechanism of Action
The mechanism by which 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetyl chloride: A related compound used in similar synthetic applications.
Trichloroacetic acid: Another trichloro-substituted compound with different reactivity and applications.
1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-propanone: A shorter-chain analog with similar chemical properties
Uniqueness
1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone is unique due to its long undecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer alkyl chains are advantageous, such as in the development of hydrophobic materials or in studies involving membrane interactions .
Properties
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRWYPYCXYZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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